molecular formula C13H14N4O3 B2701495 N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 1207009-79-7

N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B2701495
CAS No.: 1207009-79-7
M. Wt: 274.28
InChI Key: ZELJHAGDVQVRRK-UHFFFAOYSA-N
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Description

N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with appropriate amines and benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide is unique due to its specific combination of the oxadiazole and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-16-12(20-17-9)8-14-11(18)7-15-13(19)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELJHAGDVQVRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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